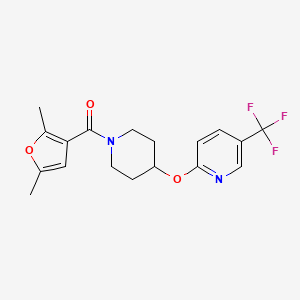

![molecular formula C23H28N6O3 B2916065 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide CAS No. 1105231-99-9](/img/structure/B2916065.png)

2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves intricate steps, including cyclization reactions, amidation, and piperazine coupling. Researchers have employed various strategies to access it, starting from preformed pyrazoles or pyridines. For instance, the reaction of diphenylhydrazone and pyridine with iodine led to the first monosubstituted 1H-pyrazolo[3,4-b]pyridine. Other synthetic routes have also been explored .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[3,4-b]pyridine core, which can exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines. These structures closely resemble purine bases like adenine and guanine. The compound’s diversity centers lie at positions N1, C3, C4, C5, and C6 .

Chemical Reactions Analysis

The compound’s chemical reactivity is crucial for understanding its behavior. Researchers have investigated its reactions with various reagents, including oxidative processes, acylation, and cyclizations. For example, Jones reagent has been used for oxidation, and acetic acid with sodium acetate for esterification .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of compounds related to the chemical structure of interest have been explored in several studies. For instance, research conducted by Othman (2013) focused on the synthesis of new pyridine-2(1H)-thiones, nicotinamides, thieno[2,3-b]-pyridines, pyrido[3',2':4,5]-thieno[3,2-d]pyrimidines, and pyrido[3',2':4,5]thieno[3,2-d][1,2,3]-triazines containing an antipyrine moiety. This work highlights the potential antimicrobial and antifungal activities of these compounds, suggesting their relevance in developing new therapeutic agents (Othman, 2013).

Synthesis and Biological Activities

The chemical synthesis of thieno[2,3-c]pyridines and related heterocyclic systems has been reported by El-Kashef et al. (2007). Their work provides insights into the reaction mechanisms and potential biological applications of these compounds, including their role in developing new chemical entities with possible therapeutic applications (El-Kashef et al., 2007).

Anticancer and Insecticidal Potential

Research on novel fluoro-substituted benzo[b]pyran compounds has demonstrated significant anti-lung cancer activity. These studies explore the synthesis of pyrazole and pyrimidine thione derivatives, indicating their potential as anticancer agents at low concentrations compared to reference drugs (Hammam et al., 2005). Additionally, the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, suggest the potential of these compounds as innovative insecticidal agents, further highlighting the diverse scientific research applications of related chemical structures (Fadda et al., 2017).

Wirkmechanismus

The precise mechanism of action for this compound remains an active area of research. Its potential biological activities, such as antibacterial, antifungal, and antioxidant properties, warrant further investigation. Additionally, its impact on cellular components, including acetylcholinesterase inhibition, merits exploration .

Eigenschaften

IUPAC Name |

N-methyl-2-[4-(3-oxo-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O3/c1-16(2)28-13-18(22(31)27-11-9-26(10-12-27)15-20(30)24-3)21-19(14-28)23(32)29(25-21)17-7-5-4-6-8-17/h4-8,13-14,16H,9-12,15H2,1-3H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSQOIKTKHZGQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2915982.png)

![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-isopropyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2915985.png)

![Ethyl 2,2-bis[(2,4-dichlorophenyl)methyl]-3-oxobutanoate](/img/structure/B2915986.png)

![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2915987.png)

![2-[(3E)-1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2915989.png)

![N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine](/img/structure/B2915991.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2915994.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide](/img/structure/B2915996.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2916002.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2916005.png)